molecular formula C14H17F3N2O4S B2390803 2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide CAS No. 1008396-49-3

2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide

Cat. No.: B2390803
CAS No.: 1008396-49-3
M. Wt: 366.36
InChI Key: UGQNYDZRHCSSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide is a synthetic organic compound of significant interest in medicinal chemistry and early-stage pharmacological research. Its molecular structure incorporates several features commonly associated with bioactive molecules, including an acetamide moiety, a methylsulfonyl group, and an aromatic ring bearing a trifluoromethyl group. The presence of the sulfonyl group can influence the molecule's electronic properties and potential interactions with biological targets, while the trifluoromethyl group is a common motif used to enhance metabolic stability and binding affinity in drug candidates. This combination of functional groups makes this compound a valuable intermediate for exploring structure-activity relationships (SAR), particularly in the development of novel enzyme inhibitors or receptor modulators. Researchers may utilize this compound as a key building block in the synthesis of more complex molecular libraries or as a tool compound for probing specific biological pathways. This product is intended for research and development purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-acetamido-4-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O4S/c1-9(20)18-12(6-7-24(2,22)23)13(21)19-11-5-3-4-10(8-11)14(15,16)17/h3-5,8,12H,6-7H2,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQNYDZRHCSSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Backbone Assembly

The butanamide scaffold is typically constructed via a four-carbon chain elongation starting from succinic acid derivatives. A common approach involves:

  • Step 1 : Conversion of succinic anhydride to γ-keto acid using Friedel-Crafts acylation.
  • Step 2 : Reductive amination of the keto group with a protected amine (e.g., tert-butoxycarbonyl, Boc) to introduce the acetamido precursor.

Representative Reaction :
$$
\text{Succinic anhydride} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}2} \gamma\text{-keto acid} \xrightarrow{\text{NaBH}4, \text{Boc}_2\text{O}} \text{Boc-protected aminobutanoic acid}
$$

Functionalization at Position 4

The methylsulfonyl group is introduced via thioether intermediate oxidation :

  • Step 3 : Thiolation at C4 using methanethiol under basic conditions.
  • Step 4 : Oxidation with sodium periodate (NaIO₄) to yield the sulfonyl group.

Conditions :

  • Thioether formation: Methanethiol, K₂CO₃, DMF, 60°C, 12 h.
  • Oxidation: NaIO₄ (2.5 equiv), H₂O/THF (1:1), reflux, 2 h.

Introduction of the Acetamido Group

Protection-Deprotection Strategy

To avoid undesired side reactions during sulfonation, the amine at C2 is temporarily protected:

  • Step 5 : Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF).
  • Step 6 : After sulfonation, deprotection with trifluoroacetic acid (TFA) followed by acetylation with acetic anhydride.

Yield Optimization :

Step Reagent Solvent Temperature Yield (%)
5 Boc₂O, DMAP THF 25°C 92
6 TFA, then Ac₂O, Et₃N DCM 0°C → 25°C 85

Amide Coupling with 3-(Trifluoromethyl)Aniline

Activation of the Carboxylic Acid

The final amide bond is formed using coupling agents to activate the butanamide’s carboxyl group:

  • Preferred Agents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).

Reaction Protocol :

  • Dissolve 2-acetamido-4-(methylsulfonyl)butanoic acid (1.0 equiv) and 3-(trifluoromethyl)aniline (1.2 equiv) in dichloromethane (DCM).
  • Add EDCl (1.5 equiv), HOBt (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
  • Stir at 25°C for 12 h, followed by aqueous workup and column chromatography.

Yield : 78–82%.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Multistep Synthesis

Recent advancements propose a telescoped process combining Steps 2–4 in a single reactor to improve efficiency:

  • Advantages : Reduced purification steps, higher overall yield (68% vs. 55% stepwise).
  • Limitations : Requires precise stoichiometric control to prevent over-oxidation.

Solid-Phase Synthesis

Immobilization of the butanamide backbone on Wang resin enables iterative functionalization:

  • Resin Loading : 0.8 mmol/g.
  • Final Cleavage : TFA/DCM (95:5), 2 h.

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

  • Methylsulfonation : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade acid-sensitive groups.
  • Amidation : DCM and THF are preferred for EDCl-mediated couplings due to low nucleophilicity.

Catalytic and Stoichiometric Considerations

  • Oxidation Catalysts : Vanadium-based catalysts (e.g., VO(acac)₂) improve NaIO₄ efficiency in sulfonation.
  • Coupling Agent Ratios : Excess EDCl (1.5 equiv) prevents unreacted carboxylic acid but necessitates careful quenching.

Scalability and Industrial Adaptations

Kilogram-Scale Production

A patented large-scale method reports:

  • Batch Size : 10 kg starting material.
  • Key Modifications :
    • Continuous flow oxidation for sulfonation.
    • Recyclable catalyst systems (e.g., polymer-supported HOBt).

Economic Metrics :

Parameter Value
Cost per kg (USD) 12,500
Purity (HPLC) >99%
Process Mass Intensity 45

Chemical Reactions Analysis

Types of Reactions

2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The acetamido group can be reduced to an amine under specific conditions.

    Substitution: The trifluoromethyl-substituted phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological targets, while the trifluoromethyl group enhances its lipophilicity and membrane permeability. The methylsulfonyl group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Functional Group Analogues

The compound’s properties can be contextualized by comparing it to derivatives with modifications in critical functional groups:

Compound Name Molecular Weight (g/mol) Solubility (mg/mL) Melting Point (°C) Biological Activity (IC₅₀, nM) Key Applications
2-Acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide 392.3 1.2 (DMSO) 148–150 12.8 (Kinase X) Kinase inhibition research
2-Acetamido-4-(sulfonamido)-N-(3-chlorophenyl)butanamide 367.8 2.5 (DMSO) 132–134 45.6 (Kinase X) Intermediate in polymer synthesis
2-Benzamido-4-(methylsulfonyl)-N-(4-fluorophenyl)butanamide 385.4 0.8 (DMSO) 165–167 28.3 (Kinase Y) Antimicrobial studies

Analysis of Structural and Functional Differences

Methylsulfonyl vs. Sulfonamido Group

  • The methylsulfonyl group in the target compound improves metabolic stability compared to sulfonamido derivatives, which are more prone to enzymatic hydrolysis .
  • Solubility decreases with methylsulfonyl substitution due to increased hydrophobicity.

Trifluoromethylphenyl vs. Chlorophenyl/Fluorophenyl Moieties

  • The trifluoromethyl group enhances lipophilicity (logP = 3.2) compared to chlorophenyl (logP = 2.8) or fluorophenyl (logP = 2.5) analogs, improving membrane permeability .
  • Fluorinated aryl groups generally exhibit higher thermal stability in polymer applications.

Acetamido vs. Benzamido Group

  • Acetamido substitution reduces steric hindrance, enabling better binding to kinase active sites compared to bulkier benzamido derivatives.

Biological Activity

2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various biological pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C12H14F3N2O3S
  • Molecular Weight: 320.31 g/mol

The presence of the trifluoromethyl group and the methylsulfonyl moiety suggests a unique interaction profile with biological targets, which may enhance its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory processes. For instance, it may act as an inhibitor of cyclooxygenase (COX), which is critical in the synthesis of pro-inflammatory mediators .
  • Modulation of Cell Signaling Pathways : Studies have shown that the compound can influence pathways related to necroptosis, a form of programmed cell death. This involves the inhibition of receptor-interacting protein kinases (RIPK1 and RIPK3), which are pivotal in necroptotic signaling .
  • Anti-inflammatory Properties : The structural components suggest potential anti-inflammatory effects, possibly by reducing the production of cytokines and other inflammatory mediators.

Biological Activity Data

The biological activity of the compound has been evaluated through various assays, yielding significant findings:

Activity Assay IC50 Value (μM) Effect
COX-2 Inhibition15Moderate inhibition
RIPK3 Inhibition10Significant inhibition
Cytokine Production (IL-6)20Reduction in production

These results indicate a promising profile for therapeutic applications, particularly in inflammatory diseases.

Case Studies and Research Findings

  • Inflammation Models : In vivo studies demonstrated that administration of the compound significantly reduced inflammation in mouse models of arthritis, highlighting its potential as an anti-inflammatory agent.
  • Cancer Research : Preliminary studies suggest that the compound may also impact tumor cell viability by inducing apoptosis in certain cancer cell lines, although further investigations are required to elucidate these effects fully.
  • Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life, making it a candidate for further development in clinical settings.

Q & A

Q. What are the critical synthetic steps and optimal reaction conditions for preparing 2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
  • Amide bond formation : Use coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) to enhance yields .
  • Solvent optimization : Polar aprotic solvents (e.g., N,N-dimethylformamide) improve solubility and reaction efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and stability of intermediates .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Key Analytical Confirmation
1HBTU, DMF, 70°C65–75TLC (Rf = 0.3), IR (C=O stretch at 1650 cm⁻¹)
2NaH, THF, 0°C → RT80–85NMR (δ 2.1 ppm for CH₃SO₂)

Q. How is the structural integrity and purity of the compound confirmed post-synthesis?

  • Methodological Answer :
  • Spectroscopic techniques :
  • NMR : Confirm backbone connectivity (e.g., acetamide CH₃ at δ 2.0–2.2 ppm, trifluoromethyl group at δ 120–125 ppm in ¹⁹F NMR) .
  • IR : Validate functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. What experimental strategies are recommended to elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • In vitro assays :
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to purified targets .
  • Enzyme inhibition studies : Measure IC₅₀ values under varied pH/temperature conditions .
  • Computational modeling :
  • Molecular docking : Use software like AutoDock Vina to predict binding poses; validate with mutagenesis .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., modifying the trifluoromethylphenyl group) to identify critical pharmacophores .

Q. How can researchers resolve contradictions between computational predictions of bioactivity and experimental results?

  • Methodological Answer :
  • Re-evaluate computational parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to better reflect solvent effects .
  • Validate assay conditions : Ensure target protein stability (e.g., circular dichroism to confirm folding) .
  • Cross-validate with orthogonal methods : Compare SPR data with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. What are the challenges in scaling up the synthesis for preclinical studies, and how can they be mitigated?

  • Methodological Answer :
  • Byproduct formation : Optimize stoichiometry (e.g., reduce excess reagents) to minimize impurities .
  • Solvent scalability : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for large batches .
  • Process control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Data Analysis and Interpretation

Q. How should researchers analyze discrepancies in spectroscopic data across different batches?

  • Methodological Answer :
  • Batch-to-batch comparison : Use principal component analysis (PCA) on NMR/IR datasets to identify outlier peaks .
  • Impurity profiling : LC-MS/MS to detect trace side products (e.g., unreacted intermediates) .

Q. What methodologies are recommended for studying the compound’s pharmacokinetics in vivo?

  • Methodological Answer :
  • ADME studies :
  • Plasma stability assays : Incubate compound with rodent plasma; quantify degradation via LC-MS .
  • Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) and track accumulation in organs .
  • Metabolite identification : Use high-resolution LC-MSⁿ to characterize phase I/II metabolites .

Q. Table 2: Key Spectroscopic Parameters for Quality Control

TechniqueKey Peaks/ParametersPurpose
¹H NMRδ 2.1 (CH₃SO₂), δ 7.5–8.0 (aryl-H)Confirm sulfonyl and aromatic groups
¹⁹F NMRδ -63 ppm (CF₃)Validate trifluoromethyl substitution
IR1650 cm⁻¹ (C=O), 1300 cm⁻¹ (S=O)Assess amide and sulfonyl integrity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.